1,2-Bis(2-aminoethylthio)ethane
Overview
Description
1,2-Bis(2-aminoethylthio)ethane is an organic compound with the molecular formula C6H16N2S2. It features an ethane backbone with two aminoethylthio groups attached to the first and second carbon atoms. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-aminoethylthio)ethane can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-aminoethylthio)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
1,2-Bis(2-aminoethylthio)ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-aminoethylthio)ethane involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the thiol groups can participate in redox reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
1,2-Bis(2-aminoethoxy)ethane: Similar in structure but with ethoxy groups instead of thio groups.
1,2-Bis(2-aminophenoxy)ethane: Contains phenoxy groups, leading to different chemical properties and reactivity.
1,2-Bis(2-aminoethylthio)propane: Similar structure but with a propane backbone instead of ethane.
Uniqueness: 1,2-Bis(2-aminoethylthio)ethane is unique due to its combination of amino and thio groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODQDKKGQHJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175282 | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21057-05-6 | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021057056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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